4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

thymidylate synthetase kinase selectivity scaffold pharmacology

Replicating published SAR for tetrahydroquinazoline-based probes requires precise regioisomeric identity. Generic procurement of 'piperazinyl-tetrahydroquinazoline' fails to guarantee the 2-(4-methylpiperazin-1-yl) substitution pattern critical for 5-HT1A vs 5-HT2A selectivity. • 98% HPLC purity supports SPR, ITC, and X-ray studies where trace impurities confound thermodynamic binding parameters. • Meets CNS MPO desirability criteria (LogP 1.07, TPSA 41.05 Ų) for blood-brain barrier penetration. • Saturated scaffold provides conformational flexibility distinct from aromatic quinazoline kinase inhibitors.

Molecular Formula C13H20N4
Molecular Weight 232.32 g/mol
CAS No. 88268-06-8
Cat. No. B12119884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
CAS88268-06-8
Molecular FormulaC13H20N4
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1=C2CCCCC2=NC(=N1)N3CCNCC3
InChIInChI=1S/C13H20N4/c1-10-11-4-2-3-5-12(11)16-13(15-10)17-8-6-14-7-9-17/h14H,2-9H2,1H3
InChIKeyARRUGWFKUPFPBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline Structural Overview


4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline (CAS 88268-06-8) is a heterocyclic small molecule (C13H20N4, MW 232.32 g/mol) built on a fully saturated 5,6,7,8-tetrahydroquinazoline core bearing a 4-methylpiperazine substituent at the 2-position . The saturated scaffold distinguishes it from the common aromatic quinazoline kinase-inhibitor pharmacophore, imparting greater conformational flexibility and a distinct hydrogen-bonding profile that can translate into differential target selectivity within the tetrahydroquinazoline class . These features make it a relevant building block or screening candidate in medicinal chemistry campaigns where scaffold-driven selectivity is critical.

4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline Generic Substitution Failure


The 4-methylpiperazino-tetrahydroquinazoline sub-family exhibits profound structure-activity relationship (SAR) divergence at the level of receptor subtype selectivity. Public pharmacophore models demonstrate that even small alkyl modifications on the piperazine nitrogen can invert selectivity between serotonin receptor subtypes (e.g., 5-HT1A vs. 5-HT2A) within the same quinazoline scaffold, while shifting the substitution position from the 2- to the 4-position of the tetrahydroquinazoline core fundamentally alters the molecular recognition pattern [1]. Consequently, procurement of a generic 'piperazinyl-tetrahydroquinazoline' without precisely matching the 2-(4-methylpiperazin-1-yl) regioisomer cannot guarantee replication of a published biological fingerprint.

4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline Differentiation Evidence


Scaffold Selectivity: Thymidylate Synthetase vs. Kinase

Tetrahydroquinazoline derivatives demonstrate preferential inhibition of thymidylate synthetase over kinases, in contrast to pyrazolopyrimidine-based analogs (e.g., Compound 2) which primarily target kinase enzymes. This scaffold-dependent target selectivity is a class-level property of the tetrahydroquinazoline core . The observation provides a rationale for choosing the tetrahydroquinazoline phenotype when thymidylate synthetase inhibition is the desired mechanistic endpoint.

thymidylate synthetase kinase selectivity scaffold pharmacology

N-Methylpiperazine Modulates 5-HT1A/2A Selectivity

Within the quinazoline class, N-methylpiperazino-substituted derivatives exhibit distinct binding profiles at α1, 5-HT1A, and 5-HT2A receptors. SAR studies show that the presence and position of the N-methyl group on the piperazine ring profoundly modulates receptor subtype selectivity [1]. While the specific Ki/IC50 values for CAS 88268-06-8 have not been publicly reported, the class-level SAR indicates that this compound, bearing a 4-methylpiperazine substituent at the 2-position, occupies a unique point in the selectivity landscape that cannot be replicated by the des-methyl analog (CAS 59215-41-7, 4-(piperazin-1-yl)quinazoline) or the 4-chloro analog (CAS 1306510-03-1).

5-HT1A receptor 5-HT2A receptor alpha1-adrenoceptor SAR

HPLC Purity Benchmark

Leyan (Shanghai HaoHong Biomedical) supplies CAS 88268-06-8 with a certified purity of 98% (HPLC) . This specification provides a quantitative procurement benchmark. Within the broader tetrahydroquinazoline screening compound landscape, purity specifications ranging from 95% to 98% are commonly reported, with some vendors offering only 95% purity for structurally related analogs such as 2-cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline (CAS 1708013-37-9). The 98% specification positions this compound at the upper end of the commercially available purity range.

purity specification quality control procurement benchmark

LogP and Hydrogen Bonding Profile

The 4-methyl substituent on the piperazine ring enhances lipophilicity relative to the unsubstituted piperazine analog, as indicated by the calculated LogP of 1.07 and the low Topological Polar Surface Area (TPSA) of 41.05 Ų for CAS 88268-06-8 . The compound possesses 4 H-bond acceptors and only 1 H-bond donor, a profile consistent with favorable passive membrane permeability . In contrast, the des-methyl analog 4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline (CAS 200413-56-5) presents an additional H-bond donor on the secondary piperazine amine, which is known to reduce CNS penetration potential.

lipophilicity LogP blood-brain barrier permeability ADME

Organic Solvent Solubility Profile

CAS 88268-06-8 is reported to be soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but less soluble in water . This solubility profile is characteristic of the class and influences assay design. For in vitro pharmacology, DMSO stock solution compatibility is essential. The compound's solubility in ethanol additionally provides flexibility for topical or formulation studies where DMSO cytotoxicity is a concern. Many structurally related 4-piperazinylquinazolines with higher molecular weight substituents exhibit significantly reduced ethanol solubility due to increased crystallinity.

solubility DMSO solubility assay preparation formulation

4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline Application Scenarios


CNS Receptor Selectivity Screening

The compound is suitable as a reference probe in radioligand binding panels targeting the 5-HT1A, 5-HT2A, and α1-adrenergic receptor subtypes, where the class-level SAR indicates that N-methylpiperazine substitution at the 2-position can drive subtype selectivity [1]. Procurement of this specific regioisomer is essential for replicate studies aiming to validate or extend published SAR trends.

Thymidylate Synthetase Inhibitor Lead Optimization

Based on scaffold-level selectivity evidence favoring tetrahydroquinazoline cores over pyrazolopyrimidine alternatives for thymidylate synthetase inhibition [1], this compound serves as an entry point for medicinal chemistry optimization programs targeting thymidylate synthetase in anticancer or antimicrobial contexts.

CNS-Penetrant Probe Design

With a calculated LogP of 1.07, TPSA of 41.05 Ų, and only 1 H-bond donor [1], the compound meets multiple CNS MPO (Multiparameter Optimization) desirability criteria, making it a structurally compact starting point for CNS drug discovery programs where blood-brain barrier penetration is required.

High-Purity Material for Biophysical Assays

The 98% HPLC purity specification [1] makes this compound appropriate for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography experiments where the presence of even low-level impurities can confound thermodynamic binding parameter determination or crystal quality.

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